Ethyl 2-(2-(cyclobutanecarboxamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(cyclobutanecarboxamido)thiazol-4-yl)acetate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethyl ester group, a cyclobutanecarboxamido group, and a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(cyclobutanecarboxamido)thiazol-4-yl)acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Cyclobutanecarboxamido Group: The cyclobutanecarboxamido group can be introduced through an amide coupling reaction between cyclobutanecarboxylic acid and the thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(cyclobutanecarboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazole derivatives.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical intermediates
Mechanism of Action
The mechanism of action of ethyl 2-(2-(cyclobutanecarboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Ethyl 2-(2-(cyclobutanecarboxamido)thiazol-4-yl)acetate can be compared with other thiazole derivatives to highlight its uniqueness:
Ethyl 2-aminothiazole-4-acetate: Similar structure but lacks the cyclobutanecarboxamido group, which may result in different biological activities.
2,4-Disubstituted thiazoles: These compounds have substitutions at different positions on the thiazole ring, leading to variations in their chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure and reactivity make it a valuable building block for the synthesis of new thiazole derivatives with diverse biological activities.
Properties
Molecular Formula |
C12H16N2O3S |
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Molecular Weight |
268.33 g/mol |
IUPAC Name |
ethyl 2-[2-(cyclobutanecarbonylamino)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C12H16N2O3S/c1-2-17-10(15)6-9-7-18-12(13-9)14-11(16)8-4-3-5-8/h7-8H,2-6H2,1H3,(H,13,14,16) |
InChI Key |
ZOXDLBDNMSBAGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCC2 |
Origin of Product |
United States |
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